

# The Discovery and Development of Lamivudine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lamivudine |           |
| Cat. No.:            | B1674443   | Get Quote |

## Introduction

**Lamivudine** (2'-deoxy-3'-thiacytidine, commonly known as 3TC) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and a key agent in the management of chronic Hepatitis B Virus (HBV) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its development marked a significant advancement in the fight against these viral diseases. This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and clinical development of **Lamivudine**, tailored for researchers, scientists, and drug development professionals.

# **Discovery and Timeline**

The journey of **Lamivudine** from a racemic mixture to a globally recognized antiviral drug is a testament to collaborative scientific innovation. The initial racemic compound, BCH-189, was invented in 1988 by Bernard Belleau at McGill University and Paul Nguyen-Ba at the Montreal-based company IAF BioChem International, Inc.[2][3] The crucial step of isolating the more potent and less toxic levo-enantiomer, (-)-BCH-189, occurred in 1989.[2][3]

Subsequent investigations by Dr. Yung-Chi Cheng at Yale University revealed that this (-)-enantiomer, which would be named **Lamivudine**, exhibited a superior therapeutic profile, particularly when used in combination with zidovudine (AZT).[2] This combination was found to be more effective at inhibiting HIV reverse transcriptase while reducing the side effects associated with AZT.[2]







The development of **Lamivudine** was a collaborative effort between BioChem Pharma and Glaxo Wellcome (now GlaxoSmithKline).[2] **Lamivudine** was approved by the U.S. Food and Drug Administration (FDA) in November 1995 for use in combination with zidovudine for the treatment of HIV-1.[3] Its indication was later expanded to include the treatment of chronic hepatitis B.[4]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetics of lamivudine in subjects receiving peritoneal dialysis in end-stage renal failure PMC [pmc.ncbi.nlm.nih.gov]







- 3. [Results of 48 weeks lamivudine treatment of patients with chronic hepatitis B and HBeAg (-)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Development of Lamivudine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674443#discovery-and-development-history-of-lamivudine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com